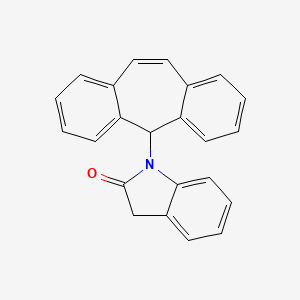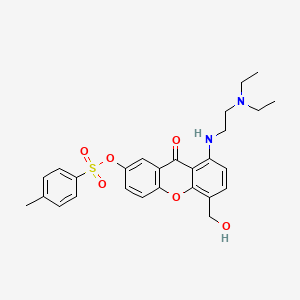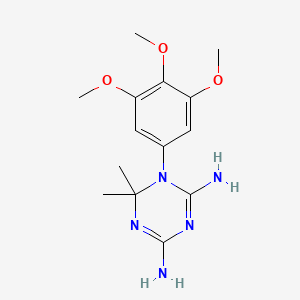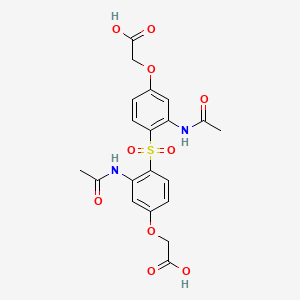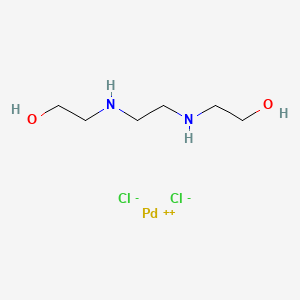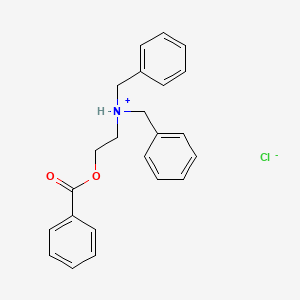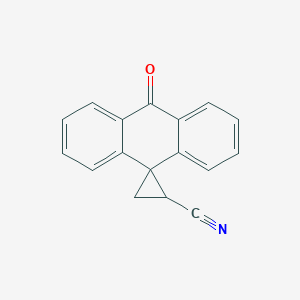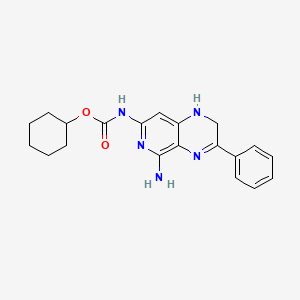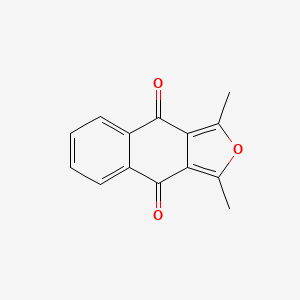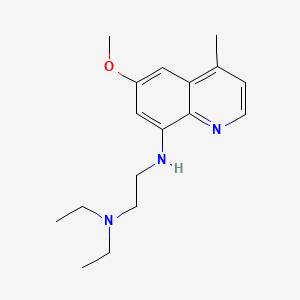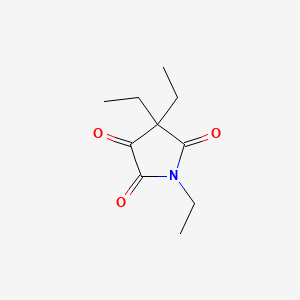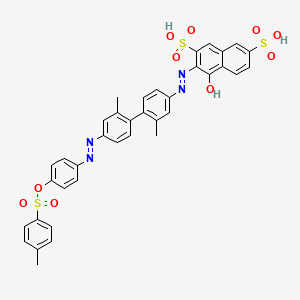
Acid Red 111 free acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Red 111 free acid: is a synthetic dye commonly used in various industries for its vibrant red color. It is known for its application in textiles, paper, cosmetics, and biological staining. The compound is characterized by its solubility in water and its ability to produce bright red shades on different substrates.
準備方法
Synthetic Routes and Reaction Conditions: Acid Red 111 free acid is synthesized through a series of chemical reactions involving diazotization and coupling processes. The primary synthetic route involves the following steps:
Diazotization: The process begins with the diazotization of 4-amino-2-methylphenyl and 3-methylbenzenamine. These compounds are treated with sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with 4-hydroxynaphthalene-2,7-disulfonic acid and phenol. This coupling reaction results in the formation of the azo dye structure of this compound.
Esterification: The final step involves esterification with 4-methylbenzene-1-sulfonyl chloride to stabilize the dye and enhance its solubility in water.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity of the dye. The dye is typically produced in powder or granule form and then dissolved in water for various applications .
化学反応の分析
Types of Reactions: Acid Red 111 free acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines under reducing conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the dye.
Reduction: Corresponding amines.
Substitution: Substituted azo compounds.
科学的研究の応用
Acid Red 111 free acid has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques such as chromatography.
Biology: The dye is employed in histological staining to visualize cellular structures and tissues under a microscope.
Medicine: this compound is used in diagnostic assays and as a marker in biological research.
作用機序
The mechanism of action of Acid Red 111 free acid involves its interaction with molecular targets and pathways:
Binding to Proteins: The dye binds to proteins and other macromolecules, which allows it to stain biological tissues effectively.
Absorption and Emission: The compound absorbs light in the visible spectrum and emits a bright red color, making it useful for various staining and coloring applications.
Pathways Involved: The dye interacts with cellular components, enabling the visualization of specific structures under a microscope.
類似化合物との比較
Acid Red 52: Another azo dye with similar applications but different chemical structure.
Acid Red 87: Known for its use in the textile industry, similar in application but varies in molecular composition.
Acid Red 151: Used in biological staining, with different spectral properties compared to Acid Red 111 free acid.
Uniqueness of this compound:
Stability: this compound is known for its stability and resistance to fading, making it suitable for long-term applications.
Solubility: The dye’s high solubility in water enhances its usability in various aqueous applications.
Color Intensity: It provides a more intense and vibrant red color compared to some other similar dyes.
特性
CAS番号 |
29128-77-6 |
|---|---|
分子式 |
C37H30N4O10S3 |
分子量 |
786.9 g/mol |
IUPAC名 |
4-hydroxy-3-[[3-methyl-4-[2-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C37H30N4O10S3/c1-22-4-12-30(13-5-22)54(49,50)51-29-10-6-26(7-11-29)38-39-27-8-15-32(23(2)18-27)33-16-9-28(19-24(33)3)40-41-36-35(53(46,47)48)21-25-20-31(52(43,44)45)14-17-34(25)37(36)42/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48) |
InChIキー |
YSHSHWHUIBZXKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C=C6C=C(C=CC6=C5O)S(=O)(=O)O)S(=O)(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




